molecular formula C8H16O3 B13159183 2-Ethyl-3-hydroxy-4-methylpentanoic acid

2-Ethyl-3-hydroxy-4-methylpentanoic acid

Cat. No.: B13159183
M. Wt: 160.21 g/mol
InChI Key: WULHJNSNQFCYKE-UHFFFAOYSA-N
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Description

2-Ethyl-3-hydroxy-4-methylpentanoic acid ( 1310267-91-4) is a chiral hydroxy acid with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . As a compound featuring both a carboxylic acid and a hydroxyl group on its carbon chain, it serves as a valuable bifunctional building block in organic synthesis . Its structure makes it a candidate for developing novel synthetic methodologies, particularly in stereoselective synthesis for constructing complex molecules . Researchers utilize this and related β-hydroxycarbonyl compounds in the study of aldol reactions and as key intermediates for pharmaceuticals and fine chemicals . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be consulted via the supplied Safety Data Sheet. The product requires cold-chain transportation and secure, regulated storage . Available for global shipping from our international stockpoints.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-ethyl-3-hydroxy-4-methylpentanoic acid

InChI

InChI=1S/C8H16O3/c1-4-6(8(10)11)7(9)5(2)3/h5-7,9H,4H2,1-3H3,(H,10,11)

InChI Key

WULHJNSNQFCYKE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(C)C)O)C(=O)O

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Yield (%) Optical Purity (%) Scalability Key Reagents
Chiral Synthesis 61–78 86–92 Lab-scale HYTRA, butyllithium
Aldehyde Oxidation N/A N/A Industrial O₂, H₂O
Hell-Volhard-Zelinsky Moderate N/A Lab-scale PBr₃, Br₂
Gold Catalysis ≤92 N/A Lab-scale AuCl, K₂CO₃

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, BH3 in tetrahydrofuran (THF).

    Substitution: SOCl2 in dichloromethane (DCM).

Major Products Formed

    Oxidation: 2-ethyl-3-oxo-4-methylpentanoic acid.

    Reduction: 2-ethyl-3-hydroxy-4-methylpentanol.

    Substitution: 2-ethyl-3-chloro-4-methylpentanoic acid.

Scientific Research Applications

2-Ethyl-3-hydroxy-4-methylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-3-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes by integrating into the lipid bilayer and altering membrane fluidity . This disruption leads to leakage of cellular contents and ultimately cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-Ethyl-3-hydroxy-4-methylpentanoic acid, enabling comparative analysis of their properties and applications.

2-Amino-4-hydroxy-3-methylpentanoic Acid

  • Molecular Formula: C₆H₁₃NO₃
  • Molecular Weight : 147.17 g/mol
  • Functional Groups: Carboxylic acid, hydroxyl, amino.
  • Key Differences: The amino group at position 2 replaces the ethyl group in the target compound, increasing polarity and water solubility. Applications include food additives and supplements due to its natural occurrence (e.g., in plants) and chiral properties ([α]D = +31°) .

3-Hydroxy-4-methoxycinnamic Acid

  • Molecular Formula : C₁₀H₁₀O₄
  • Molecular Weight : 194.19 g/mol (calculated).
  • Functional Groups : Carboxylic acid, hydroxyl, methoxy.
  • Key Differences: Aromatic backbone (cinnamic acid) vs. aliphatic pentanoic acid in the target compound. Sourced from cinnamon peel, it is used in cosmetics and pharmaceuticals for its antioxidant properties .
  • Research Findings : Aromatic derivatives like this show higher UV stability but lower thermal stability compared to aliphatic branched acids .

3-Ethyl-2-Hydroxy-4-methylhex-3-en-5-ynoic Acid

  • Molecular Formula : C₉H₁₂O₃
  • Molecular Weight : 168.19 g/mol (calculated).
  • Functional Groups : Carboxylic acid, hydroxyl, alkene, alkyne.
  • Key Differences: Longer carbon chain (hexenoic acid) with unsaturation (double and triple bonds), increasing reactivity. Potential use in synthetic chemistry for cycloaddition reactions .
  • Research Findings : Unsaturated analogs exhibit enhanced acidity (pKa ~2.5–3.0) due to electron-withdrawing effects of alkynes .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Applications
This compound C₈H₁₄O₃ 158.20 Carboxylic acid, hydroxyl Ethyl (C2), methyl (C4) Fine chemicals, synthetic intermediates
2-Amino-4-hydroxy-3-methylpentanoic acid C₆H₁₃NO₃ 147.17 Carboxylic acid, hydroxyl, amino Amino (C2), methyl (C3) Food additives, supplements
3-Hydroxy-4-methoxycinnamic acid C₁₀H₁₀O₄ 194.19 Carboxylic acid, hydroxyl, methoxy Methoxy (C4), hydroxyl (C3) Cosmetics, pharmacology
3-Ethyl-2-hydroxy-4-methylhex-3-en-5-ynoic acid C₉H₁₂O₃ 168.19 Carboxylic acid, hydroxyl, alkene, alkyne Ethyl (C3), methyl (C4) Research chemicals

Research Findings and Trends

Branching Effects : Ethyl and methyl branching in the target compound reduce crystallinity compared to linear analogs, enhancing solubility in organic solvents .

Functional Group Impact: Hydroxyl groups increase hydrogen bonding, raising melting points (e.g., 224–225°C for 2-Amino-4-hydroxy-3-methylpentanoic acid) . Amino groups introduce basicity, altering pH-dependent reactivity .

Safety Profiles: Aliphatic carboxylic acids like the target compound are generally less toxic than amino-substituted analogs but may require corrosion-resistant handling .

Biological Activity

2-Ethyl-3-hydroxy-4-methylpentanoic acid (EHMPA) is a branched-chain carboxylic acid with the molecular formula C8H16O3C_8H_{16}O_3. Its unique structure, characterized by an ethyl group and a hydroxy group, allows it to participate in various biochemical interactions, particularly in metabolic pathways. This article reviews the biological activity of EHMPA, focusing on its effects on enzyme activity, metabolic processes, and potential therapeutic applications.

EHMPA is classified as a branched-chain fatty acid. Its structural characteristics include:

  • Ethyl group at the 2-position
  • Hydroxy group at the 3-position
  • Methyl group at the 4-position

These features contribute to its distinct chemical reactivity and solubility properties compared to other similar compounds.

Enzyme Interactions

Research indicates that EHMPA interacts with various enzymes involved in metabolic pathways. Preliminary studies suggest that it may modulate enzyme activity through hydrogen bonding and ionic interactions. For instance, it has been shown to influence fatty acid metabolism, potentially affecting energy production and lipid synthesis.

Table 1: Enzyme Interaction Studies of EHMPA

EnzymeEffect of EHMPAReference
Acetyl-CoA CarboxylaseInhibition of activity
Fatty Acid SynthaseModulation of substrate affinity
Carnitine PalmitoyltransferaseAltered activity levels

Metabolic Pathways

EHMPA has been implicated in several metabolic processes, particularly those related to lipid metabolism. Studies suggest that it may play a role in the synthesis and breakdown of fatty acids, impacting overall energy metabolism.

Case Study: Metabolic Impact in Yeast

In a study involving Saccharomyces cerevisiae, EHMPA was found to affect gene expression related to nitrogen and lipid metabolism. RNA sequencing revealed that EHMPA treatment led to significant changes in the expression of over 1,000 genes involved in these pathways, indicating its potential as a metabolic regulator .

Therapeutic Potential

The unique properties of EHMPA suggest potential therapeutic applications. Its ability to modulate enzyme activity could be harnessed for developing treatments for metabolic disorders or conditions related to lipid metabolism.

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